molecular formula C10H16N2O2 B1322231 tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate CAS No. 387845-50-3

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate

Cat. No. B1322231
M. Wt: 196.25 g/mol
InChI Key: HEILYIARKHMAGU-UHFFFAOYSA-N
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Description

The compound tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is a cyclopropane derivative that is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and materials science. Cyclopropane-containing compounds are known for their unique chemical reactivity and biological activity, making them valuable targets for synthesis and study .

Synthesis Analysis

The synthesis of cyclopropane derivatives, such as tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate, has been explored through various methods. One approach involves the catalytic asymmetric cyclopropanation using α-diazopropionates catalyzed by dirhodium(II) tetrakis[N-tetrabromophthaloyl-(S)-tert-leucinate], which provides cyclopropane products with high diastereo- and enantioselectivities . Another method includes the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates with different electrophiles, leading to α-substituted products . Additionally, a practical and scalable synthesis has been developed for a related compound using the Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation .

Molecular Structure Analysis

The molecular structure of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate features a cyclopropane ring, which is a three-membered carbon ring known for its angle strain and high reactivity. The presence of the tert-butyl group and the carbamate functionality adds steric bulk and influences the compound's reactivity and physical properties .

Chemical Reactions Analysis

Cyclopropane derivatives, including tert-butyl carbamates, participate in various chemical reactions. These compounds can undergo lithiation, followed by reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles to yield α-substituted esters . They can also be involved in photochemical ring contractions and serve as intermediates in the synthesis of other valuable organic molecules . Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related class of compounds, have been used as N-(Boc) nitrone equivalents in reactions with organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate are influenced by its molecular structure. The tert-butyl group imparts a degree of steric hindrance, which can affect the compound's solubility and boiling point. The carbamate group contributes to the compound's polarity and potential hydrogen bonding capabilities. These properties are crucial for the compound's behavior in various solvents and its reactivity in chemical transformations .

Case Studies

In the realm of medicinal chemistry, cyclopropane derivatives have been evaluated for their antimycobacterial activities. For instance, a study on 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids revealed that certain tert-butyl substituted compounds exhibited potent activity against Mycobacterium tuberculosis, with one compound being significantly more effective than the standard drug isoniazid . This highlights the potential of tert-butyl cyclopropane derivatives in the development of new therapeutic agents.

Scientific Research Applications

Synthesis in Organic Chemistry

  • tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This involves a cocyclization process to form the spirocyclopropanated structures, a key step in the development of these insecticides (Brackmann et al., 2005).

In Medicinal Chemistry

  • A tert-butyl N-substituted carbamate structure, similar to tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate, is crucial in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This demonstrates its significance in creating nucleotide analogues for potential therapeutic applications (Ober et al., 2004).

In Pharmaceutical Synthesis

  • It is an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), indicating its role in developing targeted cancer therapies (Zhao et al., 2017).

In Bioorganic Chemistry

  • The compound has been used in metalation and alkylation studies between silicon and nitrogen, contributing to the understanding of interactions in organosilicon chemistry (Sieburth et al., 1996).

In Material Science

  • The tert-butyl carbamate moiety is part of the structure of benzothizole modified tert-butyl carbazole derivatives, used in the detection of volatile acid vapors. This demonstrates its utility in developing sensory materials for chemical detection (Sun et al., 2015).

In Analytical Chemistry

  • tert-Butyl carbamates, like tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate, have been studied in the context of chromatography, particularly in the separation of polyaromatic hydrocarbons using cyclodextrin-modified mobile phases (Husain et al., 1995).

In Environmental Chemistry

  • tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate's analogues have been involved in studies of atmospheric CO2 fixation by unsaturated amines, highlighting its potential role in carbon capture technologies (Takeda et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[1-(cyanomethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEILYIARKHMAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195689
Record name 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate
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Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate

CAS RN

387845-50-3
Record name 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate
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Record name 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate
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